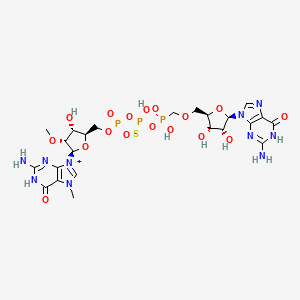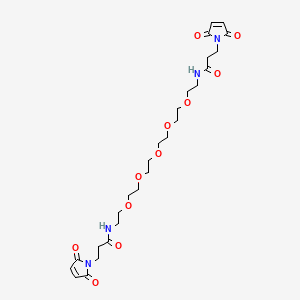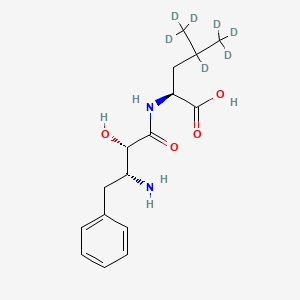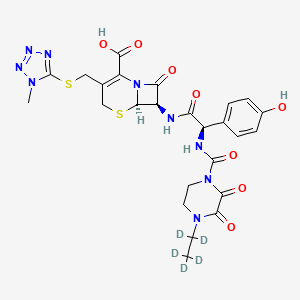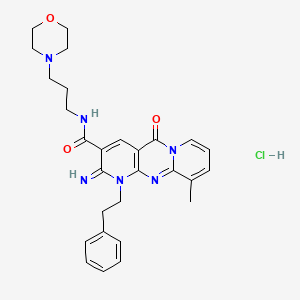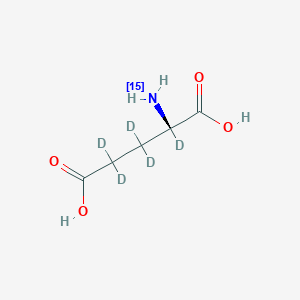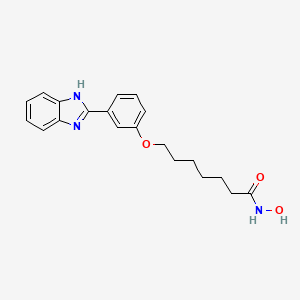![molecular formula C36H58O8 B12419171 [16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside](/img/structure/B12419171.png)
[16alpha,23,28-Trihydroxy-5alpha-oleana-11,13(18)-dien-3beta-yl]6-deoxy-beta-D-galactopyranoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prosaikogenin D is a rare secondary saponin derived from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a hydrolyzed product of saikosaponin B2 and exhibits higher bioactivity compared to its parent glycoside. Prosaikogenin D has garnered attention due to its significant pharmacological properties, including anti-cancer, anti-inflammatory, and immunomodulatory effects .
准备方法
Synthetic Routes and Reaction Conditions
Prosaikogenin D can be synthesized through enzymatic hydrolysis of saikosaponin B2. The process involves the use of cellulase, which exhibits high hydrolysis performance. The reaction system is constructed by incubating saikosaponin B2 with cellulase in an HAc-NaAc buffer (pH 4.7) at 60°C for 33 hours. This method achieves a high conversion ratio of the substrate, making it an efficient and clean approach for the preparation of prosaikogenin D .
Industrial Production Methods
The industrial production of prosaikogenin D leverages enzymatic hydrolysis due to its environmental friendliness and high efficiency. Conventional methods such as acid hydrolysis and column chromatography are less preferred due to their environmental impact and production of undesired by-products .
化学反应分析
Types of Reactions
Prosaikogenin D undergoes various chemical reactions, including:
Oxidation: Prosaikogenin D can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in prosaikogenin D.
Substitution: Substitution reactions can introduce new functional groups into the prosaikogenin D molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of prosaikogenin D, each exhibiting unique pharmacological properties .
科学研究应用
Prosaikogenin D has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other bioactive compounds.
Biology: Prosaikogenin D is studied for its role in cellular processes and its effects on various cell lines.
Medicine: It has shown promising anti-cancer, anti-inflammatory, and immunomodulatory effects, making it a potential candidate for drug development.
Industry: Prosaikogenin D is used in the production of pharmaceuticals and nutraceuticals due to its bioactive properties
作用机制
Prosaikogenin D exerts its effects through various molecular targets and pathways. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound interacts with specific proteins and enzymes involved in these pathways, leading to its pharmacological effects .
相似化合物的比较
Similar Compounds
- Saikosaponin A
- Saikosaponin D
- Prosaikogenin F
- Prosaikogenin G
- Saikogenin F
- Saikogenin G
Uniqueness
Prosaikogenin D is unique due to its higher bioactivity compared to its parent glycoside, saikosaponin B2. It exhibits stronger anti-cancer and immunomodulatory effects, making it a valuable compound for scientific research and potential therapeutic applications .
属性
分子式 |
C36H58O8 |
|---|---|
分子量 |
618.8 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,6R)-2-[[(3R,4S,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26-,27+,28+,29-,30+,32+,33-,34-,35-,36-/m1/s1 |
InChI 键 |
UAUUFLADFXKYAU-HMXSDMDBSA-N |
手性 SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=CC5=C6CC(CC[C@@]6([C@H](C[C@]54C)O)CO)(C)C)C)C)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


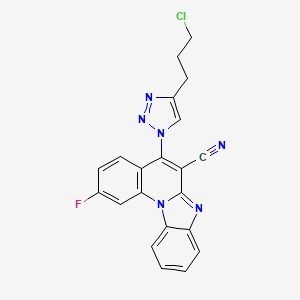
![N-[4-(2-Pyridinyl)benzoyl]glycine-13C2,15N](/img/structure/B12419096.png)


